molecular formula C9H9Br2F B13643744 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene

4-Bromo-2-(3-bromopropyl)-1-fluorobenzene

Cat. No.: B13643744
M. Wt: 295.97 g/mol
InChI Key: CWCCFVOCPXAIGF-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromopropyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl side chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 2-(3-bromopropyl)-1-fluorobenzene. This can be achieved through the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(3-bromopropyl)-1-fluorobenzene.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromopropyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(3-bromopropyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(3-bromopropyl)benzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.

    4-Bromo-2-(3-bromopropyl)-1-(fluoromethoxy)benzene: Contains a fluoromethoxy group instead of a fluorine atom.

Uniqueness

4-Bromo-2-(3-bromopropyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a bromopropyl side chain. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various applications.

Properties

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

IUPAC Name

4-bromo-2-(3-bromopropyl)-1-fluorobenzene

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

CWCCFVOCPXAIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCBr)F

Origin of Product

United States

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